N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound characterized by a fused triazatricyclo[8.4.0.0³,⁸] core. Key features include:
- Cyclohexyl group: Enhances lipophilicity and influences pharmacokinetic properties.
- 2-Phenylethyl substituent: May contribute to receptor binding via aromatic interactions.
- Imino and oxo groups: Likely involved in hydrogen bonding or tautomerization.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c27-23-20(25(32)28-19-11-5-2-6-12-19)17-21-24(29-22-13-7-8-15-30(22)26(21)33)31(23)16-14-18-9-3-1-4-10-18/h1,3-4,7-10,13,15,17,19,27H,2,5-6,11-12,14,16H2,(H,28,32) |
InChI Key |
PLQLQBJBBNOCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclohexylamine, phenylethylamine, and various oxidizing and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s tricyclic core and substituents invite comparison with other heterocyclic systems. Below is a comparative analysis:
Key Observations
Structural Complexity: The target compound’s triazatricyclo core is more elaborate than bicyclic β-lactams (e.g., cephalosporins, penams) but shares fused heterocyclic motifs.
Functional Groups :
- The 2-phenylethyl group may enhance membrane permeability compared to polar tetrazole or thiadiazole substituents in β-lactams .
- The carboxamide moiety contrasts with carboxylic acid termini in β-lactams, suggesting divergent target interactions (e.g., kinase vs. penicillin-binding proteins).
Synthetic Routes :
- β-lactams rely on ring-expansion or fermentation , whereas the target compound likely requires stepwise cyclization and amide coupling.
- Spiro compounds utilize Schiff base condensations, distinct from the triazatricyclo system’s synthesis.
Computational Similarity Analysis
Using methods outlined in , the target compound’s Tanimoto coefficient (2D fingerprint) vs. β-lactams is ≤0.35, indicating low structural similarity.
Physicochemical Properties
- Lipophilicity : Predicted logP of 3.5 exceeds β-lactams (1.8–2.2) due to the cyclohexyl and phenylethyl groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Surfactant Potential: While quaternary ammonium compounds (e.g., BAC-C12) exhibit CMC values of 0.4–8.3 mM , the target compound lacks a charged headgroup, rendering surfactant activity unlikely.
Biological Activity
N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant biological activity potential. Its unique tricyclic structure and diverse functional groups suggest various interactions with biological systems that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.4 g/mol. The compound features several functional groups including:
- Cyclohexyl group
- Imino group
- Carboxamide functionality
These structural characteristics are crucial for its chemical reactivity and biological interactions.
Preliminary studies indicate that this compound may interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
- Cytotoxic Effects : Similar compounds have shown potential cytotoxic effects against cancer cell lines.
Biological Activity Data
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities including:
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Cytotoxicity Study : A study on bioreductive compounds demonstrated enhanced cytotoxic activity in hypoxic conditions when combined with chemotherapeutic agents like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) . This suggests that N-cyclohexyl derivatives may enhance the efficacy of existing cancer therapies.
- Antimicrobial Testing : Research has shown that triazatricyclic compounds can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- In vivo studies to assess therapeutic potential in relevant disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
